![molecular formula C₄₂H₈₁NO₈ B1140050 Octadecanamide, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]- CAS No. 148347-40-4](/img/structure/B1140050.png)

Octadecanamide, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

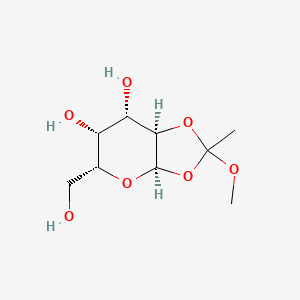

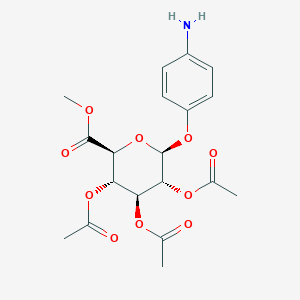

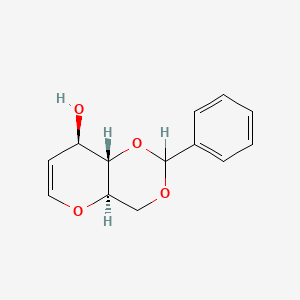

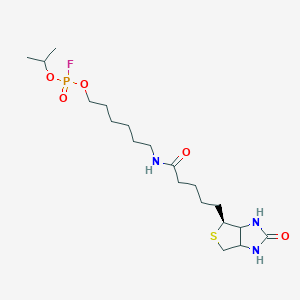

The compound is also known as N-Octadecanoyl-sulfatide . It is a product in the category of Sulfatides . The molecular formula of the compound is C₄₂H₈₁NO₈ and it has a molecular weight of 728.09.

Molecular Structure Analysis

The molecular structure of the compound can be represented by the following SMILES notation:O=C(NC(COC1OC(CO)C(O)C(OS(=O)(=O)O)C1O)C(O)C=CCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCC . Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound should be stored in a freezer .Scientific Research Applications

Flotation Separation of Minerals

Octadecanamide has been used as a surfactant in the flotation separation of minerals . Specifically, it has been applied in the separation of fluorite and calcite. The compound enhances the selectivity and collecting ability of oleic acid, a primary collector in fluorite flotation .

Electrochemical Impedance Spectroscopy

Octadecanamide has been integrated into a self-assembled monolayer on a gold electrode for electrochemical impedance spectroscopy . This application provides insights into the structural integrity and interaction with anti-mycolic acid antibodies .

Immunostimulation and Anti-tumor Activity

Alpha-Galactosyl-C18-ceramide (α-GalCer) is a synthetic glycolipid derived from galactosylceramides isolated from the marine sponge Agelas mauritianus . It is a potent immunostimulant and shows strong anti-tumor activity in many in vivo models .

High-throughput Quantification of Ceramides

Alpha-Galactosyl-C18-ceramide is a type of ceramide, a family of lipid mediators. A high-throughput isotope dilution liquid chromatography-negative ion electrospray tandem mass spectrometry method has been developed for accurate quantification of ceramides .

Breast Cancer Research

Ceramides, including alpha-Galactosyl-C18-ceramide, have been extensively studied in breast cancer research . They play a role in various biological processes, including cell proliferation, apoptosis, and stress response . Understanding the synthesis and turnover of ceramides in breast cancer can offer potential strategies to improve therapy .

Sphingolipid Metabolism

Alpha-Galactosyl-C18-ceramide is part of the complex and dynamic sphingolipid network. Sphingolipids, including ceramides, play a fundamental role in maintaining the stability of cell membrane structure and mediating signal transduction . Understanding the metabolism of these sphingolipids can provide insights into various diseases and potential therapeutic strategies .

Mechanism of Action

Target of Action

Alpha-Galactosyl-C18-ceramide, also known as α-Galactosylceramide (α-GalCer), primarily targets Invariant Natural Killer T (iNKT) cells . iNKT cells are a unique subset of T cells that express both T cell receptor and NK cell markers . They play a crucial role in the immune response against various diseases, including cancer .

Mode of Action

The interaction of α-GalCer with its target iNKT cells is mediated through the CD1d molecule . The invariant T cell receptor of the iNKT cell binds to the CD1d:glycolipid complex, leading to the activation of iNKT cells . This interaction triggers a cascade of immune responses, including the release of a range of cytokines .

Biochemical Pathways

Upon activation, iNKT cells rapidly secrete both Th1 and Th2 cytokines . These cytokines then activate other immune cells, such as NK cells, leading to a potent immune response . This process forms part of the body’s broader immune response, contributing to its ability to fight off diseases, including cancer .

Pharmacokinetics

It is known that α-galcer has a strong immunostimulatory effect and shows potent anti-tumor activity in many in vivo models .

Result of Action

The activation of iNKT cells by α-GalCer leads to a potent immune response against various diseases . In the context of cancer, this immune response can result in the destruction of tumor cells . Furthermore, α-GalCer has been shown to protect against spontaneous, carcinogen-, or oncogene-induced primary tumor formation in mice .

properties

IUPAC Name |

N-[(E,2S,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H81NO8/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(34-50-42-41(49)40(48)39(47)37(33-44)51-42)36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,35-37,39-42,44-45,47-49H,3-28,30,32-34H2,1-2H3,(H,43,46)/b31-29+/t35-,36+,37+,39-,40-,41+,42-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYQEDCYNANIPI-XNQSXISPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H81NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

728.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octadecanamide, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

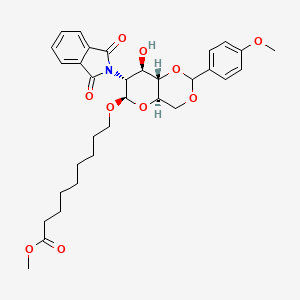

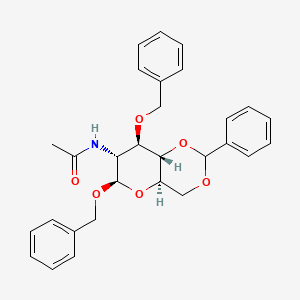

![[(2S,3R,4R,5R,6R)-3-Acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate](/img/structure/B1139986.png)